molecular formula C25H18FN5O2 B14924458 N-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14924458
M. Wt: 439.4 g/mol
InChI Key: RHQBBFPMCBXEQK-UHFFFAOYSA-N
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Description

N~4~-(4,6-DIMETHYL-2-PYRIMIDINYL)-6-(4-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a fluorophenyl group, and an isoxazolo-pyridine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4,6-DIMETHYL-2-PYRIMIDINYL)-6-(4-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and isoxazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include various halogenated compounds, organometallic reagents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4,6-DIMETHYL-2-PYRIMIDINYL)-6-(4-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, metal catalysts, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N~4~-(4,6-DIMETHYL-2-PYRIMIDINYL)-6-(4-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N4-(4,6-DIMETHYL-2-PYRIMIDINYL)-6-(4-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may also influence signaling pathways and gene expression, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(4,6-DIMETHYL-2-PYRIMIDINYL)-6-(4-CHLOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-(4,6-DIMETHYL-2-PYRIMIDINYL)-6-(4-BROMOPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

N~4~-(4,6-DIMETHYL-2-PYRIMIDINYL)-6-(4-FLUOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chloro- and bromo- analogs.

Properties

Molecular Formula

C25H18FN5O2

Molecular Weight

439.4 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H18FN5O2/c1-14-12-15(2)28-25(27-14)30-23(32)19-13-20(16-8-10-18(26)11-9-16)29-24-21(19)22(31-33-24)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,27,28,30,32)

InChI Key

RHQBBFPMCBXEQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4)C5=CC=C(C=C5)F)C

Origin of Product

United States

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